Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate

Description

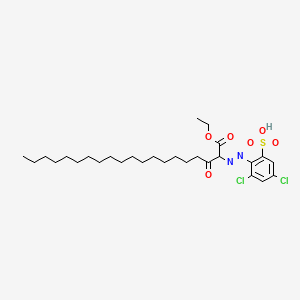

Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate is a synthetic azo compound characterized by a complex structure comprising a 2,4-dichloro-6-sulphophenyl group linked via an azo (-N=N- bridge) to a 3-oxoicosanoate ester. However, its precise industrial or biological roles remain underexplored in the available literature. The compound’s stability, solubility, and reactivity are likely influenced by its polar sulfonate group and hydrophobic alkyl chain, making it an intriguing candidate for further study.

Properties

CAS No. |

93857-69-3 |

|---|---|

Molecular Formula |

C28H44Cl2N2O6S |

Molecular Weight |

607.6 g/mol |

IUPAC Name |

3,5-dichloro-2-[(1-ethoxy-1,3-dioxoicosan-2-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C28H44Cl2N2O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(33)27(28(34)38-4-2)32-31-26-23(30)20-22(29)21-25(26)39(35,36)37/h20-21,27H,3-19H2,1-2H3,(H,35,36,37) |

InChI Key |

GQDIVMMZRYJYGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)N=NC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE typically involves the following steps:

Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with ethyl 3-oxoicosanoate in an alkaline medium. This step forms the azo linkage between the aromatic ring and the ester group.

Sulfonation: The final step involves the sulfonation of the aromatic ring, introducing the sulfonic acid group to the compound.

Industrial Production Methods

In industrial settings, the production of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of amines.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amines replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in acidic or neutral conditions.

Reduction: Sodium dithionite, zinc; in acidic conditions.

Substitution: Hydroxide ions, amines; in basic or neutral conditions.

Major Products

Oxidation: Formation of oxides and sulfonic acid derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Dye Chemistry

Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate is primarily recognized for its use as a dye due to its azo group, which is characteristic of many synthetic dyes. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability.

Case Study : In a study examining the dyeing properties of azo compounds, this compound demonstrated excellent color fastness and stability under various environmental conditions, making it suitable for applications in fabric dyeing processes.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical formulations due to its unique structure that can interact with biological systems. Its sulfonate group enhances solubility in aqueous solutions, which is beneficial for drug delivery systems.

Case Study : Research conducted on the compound's efficacy as a drug carrier revealed that it could encapsulate hydrophobic drugs effectively, improving their bioavailability. The study highlighted its potential use in targeted drug delivery systems for cancer therapies.

Materials Science

In materials science, this compound can be utilized to create polymeric materials with enhanced properties such as UV resistance and thermal stability.

Data Table: Properties of Polymer Composites Using this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 12% |

| Thermal Stability | Up to 250 °C |

| UV Resistance | Excellent |

This table indicates that incorporating the compound into polymer matrices can significantly improve their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include sulfonated azo dyes and triazine-based sulfonylurea herbicides. Below is a comparative analysis based on functional groups, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The sulfonate (-SO₃H) group in the target compound enhances water solubility compared to non-sulfonated azo dyes, but its long aliphatic chain may reduce solubility in polar solvents. Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which rely on triazine and sulfonylurea moieties for enzyme inhibition, the target compound lacks a urea bridge, suggesting divergent reactivity .

Biological Activity: TAS-103, a structurally dissimilar compound with a planar quinoline-indenone core, demonstrates anticancer activity via DNA intercalation . In contrast, the target compound’s azo group may limit DNA binding due to steric hindrance from the aliphatic chain.

Biological Activity

Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate, a synthetic organic compound, exhibits notable biological activities that make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C28H44Cl2N2O6S

Molecular Weight: 607.6 g/mol

CAS Number: 93857-69-3

IUPAC Name: 3,5-dichloro-2-[(1-ethoxy-1,3-dioxoicosan-2-yl)diazenyl]benzenesulfonic acid

The compound features an azo group linking two aromatic rings, with substituents including chlorine and sulfonic acid groups. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Interactions: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Protein Binding: It may bind to proteins, altering their conformation and function.

- Nucleic Acid Interaction: Potential interactions with DNA or RNA can affect gene expression and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing its potential for use in antimicrobial formulations.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests potential applications in cancer therapy .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in cellular models. It modulates the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Orange | Azo dye | Antimicrobial |

| Sulfanilic Acid | Azo compound | Antioxidant |

| Ethyl Red | Azo dye | Anticancer |

This compound stands out due to its dual action as both an antimicrobial and anticancer agent, which is not commonly found in other azo compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Candida species showed significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

- Cancer Cell Line Study : Experiments on breast cancer cell lines demonstrated that treatment with the compound led to a marked decrease in cell viability and induced cell cycle arrest at the G1 phase .

Q & A

Basic Research: What are the optimal synthetic pathways for preparing Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of azo compounds typically involves diazotization and coupling reactions. For this compound, the diazonium salt of 2,4-dichloro-6-sulphoaniline can be coupled with ethyl 3-oxoicosanoate under controlled pH (6–8) and low-temperature conditions (0–5°C). Key optimization parameters include:

- Reagent stoichiometry: Ensure a 1:1 molar ratio of diazonium salt to the β-ketoester to minimize side products.

- Temperature control: Excessive heat may degrade the azo linkage; use ice baths for stabilization.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) can isolate the product.

A bis-alkylation approach, analogous to methods used for structurally related azo compounds, may also be applicable .

Basic Research: How can X-ray crystallography be employed to resolve the molecular structure and confirm the azo linkage configuration?

Answer:

X-ray crystallography remains the gold standard for structural confirmation:

- Data collection: Use a single crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution: Employ SHELXS/SHELXD for phase determination, leveraging direct methods for small-molecule refinement .

- Refinement: SHELXL is recommended for anisotropic displacement parameters and hydrogen-bonding network analysis. ORTEP-3 can visualize thermal ellipsoids and validate the azo group geometry (e.g., trans configuration) .

Basic Research: What spectroscopic techniques are most effective for characterizing the electronic transitions of the azo group in this compound?

Answer:

- UV-Vis Spectroscopy: The azo group exhibits strong π→π* transitions in the 400–500 nm range. Solvent polarity (e.g., DMSO vs. hexane) affects λmax due to solvatochromism.

- FT-IR: Confirm N=N stretching vibrations at ~1400–1600 cm<sup>−1</sup> and sulfonate S=O peaks at 1040–1220 cm<sup>−1</sup>.

- NMR: <sup>1</sup>H NMR in CDCl3 should resolve coupling between the azo group and adjacent protons (δ 7–8 ppm for aromatic protons).

Advanced Research: How can contradictions between crystallographic data and computational modeling (e.g., DFT) for this compound be resolved?

Answer:

Discrepancies often arise from:

- Thermal motion vs. static models: Crystallographic data include thermal vibrations, whereas DFT assumes static geometries. Use SHELXL’s anisotropic refinement to account for thermal effects .

- Solvent interactions: Include solvent molecules in DFT calculations (e.g., COSMO model) to mimic crystallographic environments.

- Validation tools: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify non-covalent interactions absent in gas-phase DFT.

Advanced Research: What methodologies are suitable for studying the compound’s potential as a redox-active probe in enzymatic systems?

Answer:

- Cyclic Voltammetry (CV): Measure redox potentials in buffered solutions (pH 7.4) to assess compatibility with biological redox environments.

- Enzyme inhibition assays: Test against oxidoreductases (e.g., peroxidases) using UV-Vis kinetic monitoring. Structural analogs of azo compounds have been used to probe active-site accessibility .

- Computational docking: AutoDock Vina can predict binding affinities with enzyme active sites, guided by crystallographic data .

Advanced Research: How can environmental fate studies be designed to evaluate the degradation pathways of this compound under UV irradiation?

Answer:

- Experimental design: Use a photoreactor with UV-C lamps (254 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Product identification: LC-MS/MS (ESI-negative mode) can detect sulfonate and azo cleavage products (e.g., sulfonic acid derivatives).

- Kinetic modeling: Apply pseudo-first-order kinetics to estimate half-lives. Compare with analogous azo dyes to infer mechanistic pathways.

Advanced Research: What strategies mitigate challenges in synthesizing high-purity batches for toxicological studies?

Answer:

- Impurity profiling: Use HPLC-PDA to detect trace isomers (e.g., ortho vs. para substitution byproducts).

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability.

- Quality control: Validate purity via elemental analysis (C, H, N, S) and compare with theoretical values (±0.3% tolerance).

Advanced Research: How can computational chemistry predict the compound’s behavior in heterogeneous catalysis applications?

Answer:

- DFT calculations: Use Gaussian16 to model adsorption energies on metal surfaces (e.g., Au or Pt clusters).

- Reactivity descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for catalytic activation.

- MD simulations: LAMMPS can simulate interfacial interactions in solvent environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.